Cas no 1082503-77-2 (2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol)

2-Methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol is a boronic ester derivative featuring a pyrazole core, offering utility as an intermediate in organic synthesis and pharmaceutical applications. The tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility, facilitating handling in cross-coupling reactions such as Suzuki-Miyaura couplings. The hydroxyl group on the propan-2-ol backbone provides additional functionalization potential, enabling further derivatization. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules due to its balanced reactivity and compatibility with diverse reaction conditions. Its structural features make it a versatile building block for synthesizing complex heterocyclic frameworks.
2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol structure
1082503-77-2 structure
Product Name:2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
CAS No:1082503-77-2
MF:C13H23BN2O3
MW:266.144323587418
MDL:MFCD22378011
CID:1079421
PubChem ID:58204131
Update Time:2025-06-13

2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • [1-(2-Hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester
    • 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
    • 2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol
    • QC-9321
    • 2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
    • AK161125
    • (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
    • 2-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]
    • 2-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-2-ol
    • 2-METHYL-1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 2-methyl-1-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
    • A895308
    • DS-7239
    • CS-0051886
    • BDBM301744
    • 2-methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
    • GCHUQHKHUFMWDH-UHFFFAOYSA-N
    • 2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-2-propanol
    • CS2256
    • AMY5518
    • SY069205
    • A1-02498
    • DB-338532
    • MFCD22378011
    • 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)1H-pyrazol-1-yl)propan-2-ol
    • US9597310, 34
    • 2-METHYL-1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]PROPAN-2-OL
    • AC-31788
    • 1082503-77-2
    • PB16968
    • AKOS024463291
    • 1-(2-Hydroxy-2-methylpropyl)pyrazole-4-boronic Acid Pinacol Ester
    • SCHEMBL304019
    • MDL: MFCD22378011
    • Inchi: 1S/C13H23BN2O3/c1-11(2,17)9-16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-8,17H,9H2,1-6H3
    • InChI Key: GCHUQHKHUFMWDH-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NN(C=2)CC(C)(C)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 266.18000
  • Monoisotopic Mass: 266.1801728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5

Experimental Properties

  • PSA: 56.51000
  • LogP: 0.95320

2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1082503-77-2)2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
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Quantity:10g
Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1082503-77-2)2-甲基-1-(4-(4,4,5,5-四甲基-1,3,2-二噁硼烷-2-基)-1H-吡唑-1-基)丙烷-2-醇
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Quantity:25KG,200KG,1000KG
Purity:99%
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2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Related Literature

Additional information on 2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol

Introduction to 2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol (CAS No. 1082503-77-2)

2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1082503-77-2, represents a sophisticated molecular structure designed for targeted applications in drug discovery and development. The presence of multiple functional groups, including a tetramethyl-1,3,2-dioxaborolan moiety and a pyrazole ring system, makes this molecule a versatile intermediate in synthetic chemistry and a potential candidate for further exploration in therapeutic interventions.

The tetramethyl-1,3,2-dioxaborolan substituent is particularly noteworthy due to its role as a boronic acid derivative. Boronic acids are well-known for their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reaction enables the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for constructing complex molecular architectures. In the context of 2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol, this boronic acid functionality serves as a reactive handle for further chemical modifications, allowing researchers to attach various pharmacophores or bioactive molecules with high precision.

The pyrazole ring is another critical component of this compound. Pyrazole derivatives are among the most widely studied heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The pyrazole moiety in 2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol not only contributes to the compound's structural complexity but also enhances its potential pharmacological relevance. The combination of the boronic acid group and the pyrazole ring suggests that this compound could be utilized in the development of novel therapeutic agents targeting various diseases.

Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach can lead to more effective and less toxic drugs compared to traditional single-target inhibitors. The structural features of 2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-y]propan - 2 - ol make it an excellent candidate for MTDL design. The pyrazole ring can interact with enzymes or receptors involved in disease pathways, while the boronic acid group can be further functionalized to target additional pathways. Such dual-action molecules have shown promise in preclinical studies for treating complex diseases like cancer and neurodegenerative disorders.

In addition to its potential as a drug intermediate, 1082503 - 77 - 2 has applications in materials science and catalysis. Boronic acids are frequently used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various chemical transformations. The presence of the tetramethyl-substituted dioxaborolate group enhances the stability of metal complexes derived from this compound, making it useful in catalytic systems requiring high thermal or chemical resistance.

The synthesis of 2-methyl - 1 - [4 - (tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl) - 1 H - pyrazol - 1 - yl]propan - 2 - ol involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The introduction of the tetramethyl-dioxaborolate group typically requires careful control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the pyrazole moiety efficiently. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a laboratory scale.

From a pharmaceutical perspective, one of the most exciting aspects of 1082503 - 77 - 2 is its potential as a building block for next-generation therapeutics. Researchers are increasingly interested in developing drugs that can modulate multiple disease pathways simultaneously. By leveraging the unique structural features of this compound—such as its boronic acid functionality and pyrazole ring—scientists can design molecules with enhanced specificity and efficacy. Preliminary studies have suggested that derivatives of this compound may exhibit promising activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression.

The role of computational chemistry and molecular modeling has become indispensable in modern drug discovery. These tools allow researchers to predict how different compounds will interact with biological targets at the molecular level. When applied to 1082503 - 77 - 2, computational methods can help identify optimal modifications that enhance its binding affinity or selectivity for specific targets. Such insights are crucial for optimizing lead compounds into viable drug candidates before they enter expensive and time-consuming clinical trials.

The future prospects for CAS No.1082503–77–02-methyl–[4–(tetramethyl–dioxaborolan–substituted)–pyrazolyl]propan–[substituent]-alcohol are bright, particularly as our understanding of complex biological systems continues to grow. Innovations in synthetic chemistry combined with advances in computational biology promise to unlock new possibilities for therapeutic intervention using molecules like this one. Whether through direct application as a drug or as an intermediate in more complex synthetic schemes,[substituent]-alcohol represents an important contribution to ongoing research efforts aimed at improving human health.

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Amadis Chemical Company Limited
(CAS:1082503-77-2)2-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
A895308
Purity:99%
Quantity:10g
Price ($):167.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1082503-77-2)2-甲基-1-(4-(4,4,5,5-四甲基-1,3,2-二噁硼烷-2-基)-1H-吡唑-1-基)丙烷-2-醇
LE26887499
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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